molecular formula C25H21ClN6 B2926646 N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-48-3

N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2926646
CAS No.: 955305-48-3
M. Wt: 440.94
InChI Key: SLNPRGANMFBNGV-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various phenyl and chlorophenyl groups. It has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.

Scientific Research Applications

N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form 3-chlorophenylhydrazone This intermediate is then reacted with ethyl acetoacetate to yield the corresponding pyrazolone derivative Subsequent cyclization with guanidine carbonate under basic conditions leads to the formation of the pyrazolo[3,4-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with reagents such as sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(3-bromophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPRGANMFBNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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